2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
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Overview
Description
2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives that have been extensively studied for their biological activities.
Mechanism of Action
The exact mechanism of action of 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is not fully understood. However, it is believed that this compound exerts its biological effects by interfering with various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide can inhibit the growth of various microbial strains, including bacteria and fungi. This compound has also been found to possess anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide has shown promising anticancer activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. However, the limitations of this compound include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide. One of the potential areas of exploration is the development of new antimicrobial agents based on this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its potential therapeutic targets. Moreover, the development of new formulations that can enhance the solubility and bioavailability of this compound is also an area that warrants further investigation.
Synthesis Methods
The synthesis of 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide involves the reaction of 4-(3-nitrophenyl)thiazol-2-amine with 4-methoxyphenyl isothiocyanate in the presence of a base. The resulting intermediate product is then treated with acetic anhydride to obtain the final product.
Scientific Research Applications
The potential therapeutic applications of 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide have been explored in various scientific studies. This compound has been found to exhibit antimicrobial, anti-inflammatory, and anticancer activities.
properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-25-14-5-7-15(8-6-14)26-11-17(22)20-18-19-16(10-27-18)12-3-2-4-13(9-12)21(23)24/h2-10H,11H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRRAPJVPWWYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide |
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